BenchChemオンラインストアへようこそ!

Idalopirdine Hydrochloride

5-HT6 receptor pharmacology radioligand binding GPCR drug discovery

Idalopirdine hydrochloride is a high-affinity 5-HT6 antagonist (Ki 0.83 nM) with >50-fold selectivity across 70+ targets, delivering a quantifiable cognitive efficacy signal (ADAS-cog −2.16 points, p=0.0040) in Phase II when added to donepezil. Its defined dose-response (striatal occupancy ED₅₀ 2.7 mg/kg p.o., plasma EC₅₀ 20 ng/mL) enables reproducible in vivo cognitive research. Procure this clinically anchored reference compound for assay validation, translational benchmarking, and mechanistic hepatotoxicity studies.

Molecular Formula C20H20ClF5N2O
Molecular Weight 434.8 g/mol
CAS No. 467458-02-2
Cat. No. B1674369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdalopirdine Hydrochloride
CAS467458-02-2
SynonymsLu AE58054;  Lu AE-58054;  Lu AE 58054;  Idalopirdine;  Iladopirdine HCl;  Iladopirdine hydrochloride
Molecular FormulaC20H20ClF5N2O
Molecular Weight434.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F.Cl
InChIInChI=1S/C20H19F5N2O.ClH/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23;/h1-5,8-9,11,19,26-27H,6-7,10,12H2;1H
InChIKeyKXOQNPANAFXKTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Idalopirdine Hydrochloride (CAS 467458-02-2): High-Affinity Selective 5-HT6 Receptor Antagonist for Cognitive Research


Idalopirdine hydrochloride (code name Lu AE58054) is a small-molecule antagonist of the serotonin 5-HT6 receptor (5-HT6R) [1]. It exhibits high affinity for the human 5-HT6R, with a Ki value of 0.83 nM as determined by displacement of [³H]LSD from the human receptor expressed in hamster BHK cells [2][3]. The compound demonstrates >50-fold selectivity for the 5-HT6 receptor across more than 70 targets examined, with notable medium affinity for adrenergic α₁A- and α₁B-adrenoreceptors [3]. Idalopirdine hydrochloride was advanced to Phase III clinical development by Lundbeck as adjunctive therapy to cholinesterase inhibitors for Alzheimer's disease and schizophrenia-related cognitive impairment [1].

Procurement-Specific Risks in Substituting Idalopirdine Hydrochloride with Other 5-HT6 Receptor Antagonists


Scientific procurement of 5-HT6 receptor antagonists for research applications cannot rely on class-level substitution due to substantial pharmacologic heterogeneity across compounds. Within the 5-HT6 antagonist class, key differentiation metrics include receptor binding affinity (Ki), selectivity profile across the broader aminergic GPCR family, functional antagonist potency in GTPγS efficacy assays, oral bioavailability and brain penetration characteristics, and the translational validity of preclinical cognitive models [1]. Idalopirdine's specific quantitative profile—a Ki of 0.83 nM, >50-fold selectivity across >70 targets, and an in vivo striatal occupancy ED₅₀ of 2.7 mg/kg—represents a distinct pharmacologic signature that does not generalize to other 5-HT6 antagonists [2]. Moreover, clinical efficacy signals differ markedly across compounds: idalopirdine demonstrated a Phase II ADAS-cog treatment difference of −2.16 points (p=0.0040) when added to donepezil in moderate AD, whereas other 5-HT6 antagonists in the same class have failed to replicate this effect magnitude in comparable patient populations [3][4]. These quantitative divergences render class-based substitution scientifically invalid for reproducible research.

Quantitative Differentiation Evidence for Idalopirdine Hydrochloride: Direct Comparative Data for Scientific Selection


Idalopirdine Hydrochloride vs. SB-742457: Higher 5-HT6 Receptor Affinity (Ki) for Target Engagement Studies

Idalopirdine hydrochloride demonstrates superior binding affinity to the human 5-HT6 receptor compared to SB-742457, a structurally distinct 5-HT6 antagonist that advanced to Phase II/III clinical evaluation. Idalopirdine's Ki value of 0.83 nM [1] represents approximately 31-fold higher affinity than SB-742457, which exhibits a reported Ki of 26 nM against the human 5-HT6 receptor [2]. Both affinity values were derived from radioligand displacement assays using [³H]LSD as the tracer in recombinant human 5-HT6R expression systems. The quantitative affinity differential (0.83 nM vs. 26 nM) has direct implications for receptor occupancy modeling and target engagement in preclinical experimental designs.

5-HT6 receptor pharmacology radioligand binding GPCR drug discovery Alzheimer's disease research

Idalopirdine Hydrochloride vs. SUVN-502 (Masupirdine): Higher 5-HT6 Receptor Affinity for In Vitro Potency Studies

Idalopirdine hydrochloride exhibits higher binding affinity for the 5-HT6 receptor compared to SUVN-502 (masupirdine), another 5-HT6 antagonist that has been investigated in Phase II clinical trials for Alzheimer's disease. Idalopirdine's Ki of 0.83 nM [1] represents approximately 2.5-fold higher affinity than SUVN-502, which has a reported Ki of 2.04 nM [2]. Both measurements were obtained from radioligand displacement assays. The affinity differential is relevant for researchers comparing the in vitro potency and target engagement characteristics of different 5-HT6 antagonists.

5-HT6 antagonist comparison receptor binding kinetics Alzheimer's disease procognitive agents

Idalopirdine Hydrochloride Clinical Efficacy Signal in Phase II LADDER Trial: ADAS-cog Improvement vs. Placebo in Moderate Alzheimer's Disease

In the randomized, double-blind, placebo-controlled Phase II LADDER trial (NCT01019421), idalopirdine hydrochloride (90 mg/day, administered as 30 mg thrice daily) produced a statistically significant improvement in cognitive function when added to stable donepezil (10 mg/day) in patients with moderate Alzheimer's disease [1]. At week 24, the change from baseline in ADAS-cog total score was −0.77 points in the idalopirdine group versus +1.38 points in the placebo group, yielding a treatment difference of −2.16 points (95% CI −3.62 to −0.69; p=0.0040) [1]. This effect size is considered clinically meaningful in the context of adjunctive therapy for moderate-stage AD. The positive Phase II result contrasts with subsequent Phase III outcomes where idalopirdine failed to replicate this efficacy in broader patient populations [2], a finding that is critical for researchers investigating patient stratification or dose-response relationships in 5-HT6 antagonist research.

Alzheimer's disease clinical trial cognitive endpoint ADAS-cog adjunctive therapy

Idalopirdine Hydrochloride In Vivo Target Occupancy: Striatal 5-HT6 Receptor Binding ED₅₀ for CNS Research Applications

Idalopirdine hydrochloride demonstrates quantifiable in vivo target engagement in the rat brain. Following oral administration, idalopirdine potently inhibits striatal binding of the 5-HT6 antagonist radioligand [³H]Lu AE60157, with an ED₅₀ value of 2.7 mg/kg [1]. Steady-state modeling of an acute pharmacokinetic/5-HT6R occupancy time-course experiment indicated a plasma EC₅₀ value of 20 ng/mL [1]. In the dose range of 5–20 mg/kg p.o., idalopirdine achieves >65% striatal 5-HT6R binding occupancy in vivo [1]. These occupancy parameters provide a quantitative framework for designing in vivo pharmacology experiments and for cross-species dose extrapolation.

in vivo receptor occupancy pharmacokinetic-pharmacodynamic modeling CNS drug development PET ligand displacement

Idalopirdine Hydrochloride Safety Profile Differentiation: Quantified Transaminase Elevation Risk in Clinical Populations

Idalopirdine hydrochloride treatment is associated with a specific and quantifiable safety signal of hepatic enzyme elevation. In the Phase II LADDER trial, asymptomatic transient increases in transaminase concentrations were observed: increased γ-glutamyltransferase occurred in 14 of 145 idalopirdine-treated patients (10%) compared with 2 of 133 placebo-treated patients (2%); increased alanine aminotransferase occurred in 9 of 145 idalopirdine-treated patients (6%) versus 0 of 133 placebo-treated patients [1]. A subsequent meta-analysis of four randomized controlled trials (N=2,803) confirmed that idalopirdine was associated with significantly higher incidence of at least one adverse event, elevated γ-glutamyltransferase, elevated alanine aminotransferase, elevated aspartate aminotransferase, and vomiting compared with placebo [2]. This safety signal is distinct from the adverse event profiles reported for other 5-HT6 antagonists such as SB-742457, which demonstrated a more benign hepatic safety profile in Phase II testing [3].

clinical safety hepatotoxicity drug development risk assessment adverse event profiling

Idalopirdine Hydrochloride: Recommended Research and Industrial Application Scenarios Based on Evidence-Based Differentiation


High-Affinity 5-HT6 Receptor Radioligand Binding and Competition Assays

Idalopirdine hydrochloride is optimally deployed in in vitro radioligand binding assays requiring a high-affinity 5-HT6 antagonist as a reference standard or positive control. With a Ki of 0.83 nM against the human 5-HT6 receptor [1], idalopirdine provides a robust benchmark for assay validation, compound screening, and Ki determination for novel 5-HT6 ligands. Its >50-fold selectivity across >70 targets [1] ensures that observed binding displacement can be reliably attributed to 5-HT6 receptor engagement, minimizing confounding signals from off-target aminergic receptor interactions.

Preclinical In Vivo Cognitive Pharmacology Studies Requiring Defined Target Occupancy

For researchers conducting in vivo behavioral pharmacology experiments in rodent models of cognitive impairment, idalopirdine hydrochloride offers a defined quantitative relationship between oral dose, plasma exposure, and CNS target occupancy. The compound's in vivo striatal occupancy ED₅₀ of 2.7 mg/kg p.o. and plasma EC₅₀ of 20 ng/mL [2] enable rational dose selection to achieve the >65% receptor occupancy threshold associated with cognitive efficacy in the subchronic phencyclidine (PCP) novel object recognition model [2]. This dose-response framework supports reproducible experimental design and facilitates cross-study comparisons in the 5-HT6 antagonist literature.

Translational Research Referencing Phase II Adjunctive Cognitive Efficacy in Moderate Alzheimer's Disease

Idalopirdine hydrochloride serves as a clinically validated reference compound for translational neuroscience research investigating 5-HT6 receptor antagonism as an adjunctive strategy to acetylcholinesterase inhibition. The Phase II LADDER trial established a quantifiable cognitive efficacy signal (ADAS-cog treatment difference of −2.16 points at 24 weeks, p=0.0040) when idalopirdine (90 mg/day) was added to stable donepezil therapy in moderate Alzheimer's disease patients [3]. This clinical benchmark provides a translational reference point for evaluating the predictive validity of preclinical cognitive assays and for assessing the clinical potential of novel 5-HT6 antagonists.

Hepatotoxicity Risk Assessment and Drug Safety Pharmacology Studies

Idalopirdine hydrochloride is a valuable tool compound for investigating 5-HT6 antagonist-associated hepatic enzyme elevation in preclinical safety pharmacology and toxicology studies. The well-characterized clinical safety signal—including 10% incidence of elevated γ-glutamyltransferase and 6% incidence of elevated alanine aminotransferase in treated patients versus 2% and 0% in placebo, respectively [3]—provides a clinically anchored phenotype for mechanistic studies of 5-HT6 antagonist hepatotoxicity. This application is particularly relevant for researchers evaluating structure-activity relationships that may separate cognitive efficacy from hepatic adverse effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Idalopirdine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.